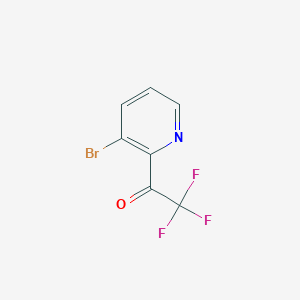
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position
Métodos De Preparación
The synthesis of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-bromopyridine and trifluoroacetic anhydride.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions with other electrophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.
Propiedades
Número CAS |
1060802-27-8 |
|---|---|
Fórmula molecular |
C7H3BrF3NO |
Peso molecular |
254.00 g/mol |
Nombre IUPAC |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
Clave InChI |
MQTKTYDZUIFTII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)

![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
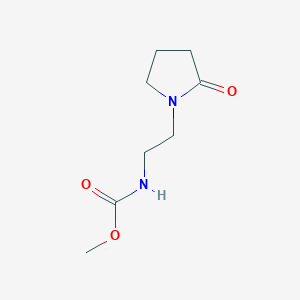
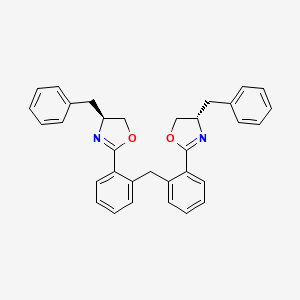
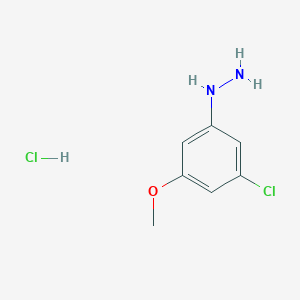
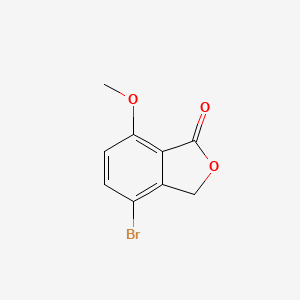

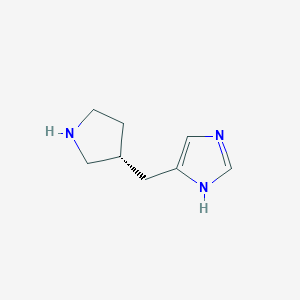

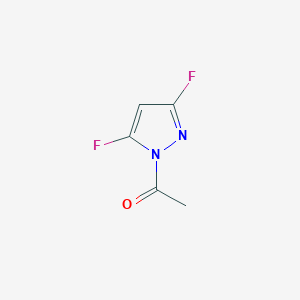
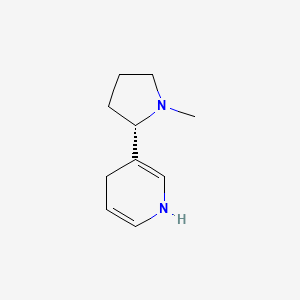
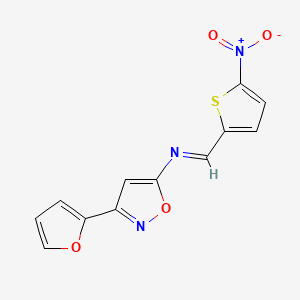
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
